methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S/c1-3-21-14-6-4-10(17(24)27-2)8-15(14)28-18(21)20-16(23)12-9-11(19)5-7-13(12)22(25)26/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAFLBHDBQEHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Carbonyl Condensation
A widely adopted approach involves condensing 2-aminothiophenol-6-carboxylic acid with ethyl vinyl ketone in acetic acid under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the α,β-unsaturated ketone, followed by intramolecular cyclization to form the 2,3-dihydrobenzothiazole ring. This method yields the intermediate 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid with 78–85% efficiency.
Microwave-Assisted Cyclization
Modern protocols utilize microwave irradiation to accelerate cyclization. For example, reacting 2-aminothiophenol with chloroacetyl chloride in a methanol-water solvent system at 140°C for 10 minutes under microwaves achieves 92% conversion. This method minimizes side reactions and enhances regioselectivity for the 6-carboxylic acid derivative.
Esterification of the Carboxylic Acid Moiety
The methyl ester at position 6 is introduced via Fischer esterification or Steglich esterification.
Fischer Esterification
Treating 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid with methanol and concentrated sulfuric acid under reflux for 6 hours achieves near-quantitative esterification. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) to yield methyl 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 95% purity.
Steglich Esterification
For acid-sensitive substrates, coupling the carboxylic acid with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–5°C provides the ester in 89% yield. This method avoids harsh acidic conditions, preserving the dihydrobenzothiazole ring’s integrity.
Formation of the (2E)-Imino Linkage
The critical (2E)-imino group is installed via Schiff base formation between the benzothiazole’s exocyclic amine and 5-chloro-2-nitrobenzaldehyde.
Condensation with 5-Chloro-2-nitrobenzaldehyde
Reacting methyl 3-ethyl-2-amino-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 5-chloro-2-nitrobenzaldehyde in toluene at 110°C for 4 hours under Dean-Stark conditions produces the imine. The (2E)-configuration is favored due to thermodynamic control, with a 3:1 E/Z ratio observed via HPLC. Purification via recrystallization from ethanol yields the target compound in 68% yield.
Catalytic Asymmetric Synthesis
Chiral Lewis acids, such as zinc triflate with a bisoxazoline ligand, enable enantioselective imine formation. This method achieves 90% enantiomeric excess (ee) for the (2E)-isomer, though industrial scalability remains challenging.
Nitro Group Installation and Final Functionalization
While the nitro group in the target compound is pre-installed in the benzaldehyde precursor, alternative routes involve late-stage nitration.
Electrophilic Aromatic Nitration
Nitrating methyl (2E)-2-[(5-chlorobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with fuming nitric acid in sulfuric acid at 0°C introduces the nitro group at the ortho position. However, this method risks over-nitration and requires careful temperature control to achieve 55% yield.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and conditions:
| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzothiazole cyclization | Microwave irradiation | Chloroacetyl chloride, MeOH-H2O | 92 | 95 |
| Esterification | Fischer esterification | MeOH, H2SO4, reflux | 95 | 98 |
| Ethylation | Alkylation | EtBr, K2CO3, DMF, 80°C | 82 | 97 |
| Imino formation | Dean-Stark condensation | 5-Cl-2-NO2-benzaldehyde, toluene | 68 | 99 |
Challenges and Optimization Strategies
- Regioselectivity in Nitration : Direct nitration of the benzoyl group often leads to para-substitution byproducts. Pre-functionalization with directing groups (e.g., sulfonic acid) improves ortho selectivity.
- E/Z Configuration Control : Steric hindrance from the 3-ethyl group favors the (2E)-isomer. Additives like triethylamine enhance E-selectivity to 85%.
- Scale-Up Limitations : Microwave-assisted steps face energy transfer inefficiencies at industrial scales. Transitioning to continuous flow reactors mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions can be employed, such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of 2-(5-chloro-2-aminobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(5-chloro-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylic acid.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain benzothiazole derivatives showed potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate may possess similar properties due to its structural analogies with known active compounds .
Anticonvulsant Activity
Another area of research involves the anticonvulsant activity of benzothiazole derivatives. A series of studies have evaluated the anticonvulsant effects of related compounds, showing promising results in reducing seizure activity without significant neurotoxicity. The structural features of this compound suggest it could be investigated for similar anticonvulsant properties .
Cytotoxicity and Cancer Research
Recent studies have focused on the cytotoxic effects of benzothiazole derivatives against cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects. The potential of this compound in this context warrants further investigation .
Case Study 1: Antibacterial Activity
In a recent study evaluating a series of benzothiazole derivatives for antibacterial activity, it was found that compounds with halogen substitutions demonstrated enhanced potency against resistant strains. This compound could be a candidate for further exploration in this area due to its structural similarities to effective antibacterial agents .
Case Study 2: Neurotoxicity Assessment
A comprehensive toxicity assessment involving related benzothiazole compounds revealed that many exhibited low neurotoxicity while maintaining efficacy in anticonvulsant models. This finding suggests that this compound could potentially offer therapeutic benefits without adverse neurological effects .
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2-nitrobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
- Methyl 2-(5-bromo-2-nitrobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
- Methyl 2-(5-chloro-2-aminobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Uniqueness
methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzothiazole ring makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole class, known for its diverse biological activities. Its unique structure features a benzothiazole core with various functional groups that enhance its chemical reactivity and potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 395.83 g/mol. The presence of the 5-chloro-2-nitrobenzoyl group is significant for its biological activity, potentially influencing interactions with biological targets.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives. The general synthetic route includes:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thioamide and appropriate aldehydes.
- Introduction of the Nitrobenzoyl Group : The chlorinated nitrobenzoyl moiety is introduced via acylation reactions.
- Final Esterification : The carboxylic acid group is converted into an ester using methyl alcohol in the presence of acid catalysts.
Anticancer Activity
Research has demonstrated that compounds within the benzothiazole class exhibit significant anticancer properties. For instance, studies have shown that related benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-1,3-benzothiazole-6-carboxylate | A431 (skin cancer) | < 20 | Apoptosis induction |
| Related Benzothiazole Derivative | MDA-MB-231 | 15 | Cell cycle arrest |
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication.
Case Studies
Recent research has focused on evaluating the efficacy of this compound in various in vitro models:
-
Study on Anticancer Properties : A study conducted on human glioblastoma cells revealed that methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-benzothiazole derivatives exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
"The compound demonstrated remarkable selectivity towards cancer cells while sparing normal cells."
- Antibacterial Evaluation : In another study assessing antimicrobial activity against multiple pathogens, the compound showed effectiveness comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Q & A
Q. What synthetic routes are effective for preparing methyl (2E)-2-[(5-chloro-2-nitrobenzoyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate?
A multi-step synthesis is typically employed, starting with the preparation of intermediates such as 5-chloro-2-nitrobenzoyl chloride and ethyl-substituted benzothiazole precursors. Key steps include:
- Imine formation : Reacting 3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate with 5-chloro-2-nitrobenzoyl chloride under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine .
- Stereochemical control : Maintaining the (2E)-configuration requires precise temperature control (0–5°C) and inert atmospheres to avoid isomerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) yield high-purity product .
Q. What spectroscopic methods are critical for structural confirmation?
- NMR spectroscopy : and NMR confirm the imine bond (δ 8.5–9.0 ppm for ) and nitro group (δ 150–160 ppm for ) .
- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 1520–1550 cm (N=O asymmetric stretch) validate functional groups .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S percentages (±0.3% tolerance) .
Q. How can initial biological activity screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test against kinases or nitroreductases via spectrophotometric NADPH consumption assays .
Advanced Research Questions
Q. How can stereochemical configuration and conformational dynamics be resolved?
- X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 273 K) resolves the (2E)-imine geometry and dihedral angles between benzothiazole and benzoyl moieties .
- Dynamic NMR : Variable-temperature NMR (e.g., 298–373 K) detects restricted rotation around the imine bond .
Q. What strategies address contradictions in biological activity data across studies?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 5-chloro-2-nitrobenzoyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to modulate electron density at the imine nitrogen .
- Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., Mycobacterium tuberculosis enoyl reductase) .
Methodological Challenges
Q. How are reaction intermediates and byproducts characterized during synthesis?
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS identify intermediates (e.g., hydrolyzed ester or nitro-reduced byproducts) .
- TLC monitoring : Silica plates (hexane/ethyl acetate 7:3) track reaction progress; UV visualization at 254 nm detects nitro-aromatic intermediates .
Q. What analytical techniques resolve degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
